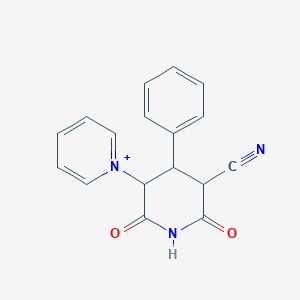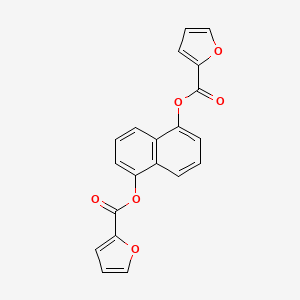
1-(5-Cyano-2,6-dioxo-4-phenyl-3-piperidyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It appears as a white crystalline solid (industrial grade may be light yellow-brown) with a melting point of 141-142°C. Solubility is observed in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .
1-(5-Cyano-2,6-dioxo-4-phenyl-3-piperidyl)pyridinium: , is an intermediate in the synthesis of the insecticide .
Métodos De Preparación
- The synthetic route to pyrazole involves several steps, starting from readily available starting materials.
- One common method is the reaction of 2,6-dioxopiperidin-3-ylamine with 4-phenylpiperidine under appropriate conditions.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Análisis De Reacciones Químicas
- Pyrazole can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazole derivatives serve as building blocks for pharmaceuticals and agrochemicals.
Biology: Researchers study pyrazoles for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Some pyrazole-based compounds exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Industry: Pyrazoles find applications in the synthesis of fine chemicals and materials.
Mecanismo De Acción
- Pyrazole’s mechanism of action depends on its specific derivatives.
- It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
- Further research is needed to elucidate specific mechanisms.
Comparación Con Compuestos Similares
- Pyrazole is unique due to its fused ring system and versatile reactivity.
- Similar compounds include other heterocyclic systems (e.g., imidazoles, triazoles) with distinct properties.
Remember that pyrazole’s significance lies in its role as an intermediate in the synthesis of flonicamid, as well as its broader applications in research and industry
Propiedades
Fórmula molecular |
C17H14N3O2+ |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
2,6-dioxo-4-phenyl-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O2/c18-11-13-14(12-7-3-1-4-8-12)15(17(22)19-16(13)21)20-9-5-2-6-10-20/h1-10,13-15H/p+1 |
Clave InChI |
ABPUOIXKDMBDKW-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)NC(=O)C2[N+]3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B10875913.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide](/img/structure/B10875915.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10875918.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![Butyl[(1-phenylpyrrol-2-yl)methyl]amine](/img/structure/B10875936.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)

![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875950.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875969.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10875977.png)
![1-[5-Cyano-4-(4-fluorophenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B10875984.png)
![Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10875988.png)
